molecular formula C10H13N3O3S B2977298 N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1797873-22-3

N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2977298
CAS RN: 1797873-22-3
M. Wt: 255.29
InChI Key: PHERFDDAAMVOJX-UHFFFAOYSA-N
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Description

“N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a sulfonamide group, which consists of a sulfur atom, two oxygen atoms, and an amine group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, furan rings can be synthesized under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Furan is a five-membered aromatic heterocycle containing one oxygen atom . Pyrazole is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan compounds can undergo a variety of reactions, including cycloaddition and cycloisomerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Furan is a colorless, volatile liquid at room temperature, with a boiling point of 31.36°C .

Scientific Research Applications

Antibacterial Applications

One study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. The research investigated the reactivity of various compounds to produce derivatives with potential antibacterial activity. Specifically, the study identified several compounds with significant antibacterial properties, underscoring the potential of sulfonamide derivatives in treating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Inhibition of Carbonic Anhydrase

Another area of application is the inhibition of carbonic anhydrase (CA), an enzyme involved in many physiological processes. A study synthesized metal complexes of pyrazole-based sulfonamide and evaluated their in vitro inhibition on human erythrocyte carbonic anhydrase isozymes I and II. The complexes showed effective inhibitory activity, suggesting their potential use in medical applications targeting diseases related to CA dysregulation (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

Synthesis of Heterocyclic Structures

Research also extends to the synthesis and characterization of complex heterocyclic structures. For example, a study described the construction of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates using a copper/silver-mediated cascade reaction. This efficient synthetic protocol opens new pathways for the development of compounds with potential applications in various pharmaceutical and chemical industries (Li & Liu, 2014).

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-13-7-10(6-11-13)17(14,15)12-4-2-9-3-5-16-8-9/h3,5-8,12H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHERFDDAAMVOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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